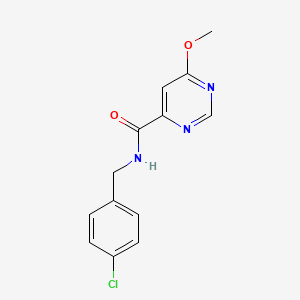

N-(4-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-chlorobenzyl)-4-methoxybenzamide” is a compound with the linear formula C15H14ClNO2 . It’s related to “4-Chlorobenzoic acid”, an organic compound with the molecular formula ClC6H4CO2H .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with sodium hydride or other bases . For example, the compound “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as 1H NMR, 13C NMR, HRMS and single-crystal X-ray diffraction .Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in 0.3 mol dm −3 H2SO4 medium is a very slow process and the reaction takes a long time for its completion .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, “4-Chlorobenzyl chloride” has a flash point of 108 °C .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have developed a green, multi-step synthesis for N-phenylmaleimide precursors using this compound. Starting from maleic anhydride and a substituted aniline, the synthesis proceeds through two steps, culminating in a Diels–Alder reaction with 2,5-dimethylfuran. This approach emphasizes green chemistry principles, including atom economy, safer chemicals, energy efficiency, and waste reduction .

- Application : Compound 13, derived from this molecule, exhibits potent in vitro antipromastigote activity. Molecular simulations suggest that it binds effectively to the LmPTR1 pocket, making it a promising candidate for further investigation .

- Application : While experimental protocols are not explicitly mentioned, this compound has been investigated for its anti-allergic properties. Further studies could explore its potential in managing allergic conditions .

- Application : A derivative of this compound demonstrated potent effects on prostate cancer cells. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity. This finding highlights its potential in cancer research .

- Application : This compound serves as an intermediate in the formation of 2,3-disubstituted quinazolinone derivatives. For instance, 2-methyl-4H-benzo[d][1,3]oxazin-4-one can be prepared by refluxing anthranilic acid with acetic anhydride in acetic acid .

Organic Synthesis: N-Phenylmaleimide Precursors

Antipromastigote Activity in Leishmaniasis Research

Anti-Allergic Activities

Antitumor and Cytotoxic Activity

Formation of Quinazolinone Derivatives

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBNULFRVFYROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2704056.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone](/img/structure/B2704060.png)

![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2704070.png)

![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2704074.png)